5-Chloro-[2,3'-bipyridin]-5'-amine
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Overview
Description
5-Chloro-[2,3’-bipyridin]-5’-amine is an organic compound that belongs to the class of bipyridines, which are heterocyclic compounds containing two pyridine rings
Preparation Methods
The synthesis of 5-Chloro-[2,3’-bipyridin]-5’-amine typically involves several steps. One common method starts with the chlorination of 2-aminopyridine to produce 2-amino-3,5-dichloropyridine. This intermediate is then subjected to a diazotization reaction followed by a Sandmeyer reaction to yield a mixture of 2,3,5-trichloropyridine and 3,5-dichloropyridin-2-one. Further chlorination and treatment steps are required to obtain the final product . Industrial production methods often involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
5-Chloro-[2,3’-bipyridin]-5’-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Coupling Reactions: Suzuki–Miyaura coupling is a notable reaction involving this compound, where it forms carbon-carbon bonds with other organic fragments under mild conditions.
Scientific Research Applications
5-Chloro-[2,3’-bipyridin]-5’-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 5-Chloro-[2,3’-bipyridin]-5’-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways depend on the specific derivative of the compound and its intended application .
Comparison with Similar Compounds
5-Chloro-[2,3’-bipyridin]-5’-amine can be compared with other bipyridine derivatives, such as:
5-Chloro-2,3-difluoropyridine: Similar in structure but with different halogen substitutions, leading to varied reactivity and applications.
5-Chloro-indole-2-carboxylate: Another compound with a chloro group, but with an indole structure, showing different biological activities.
5-Chloro-7H-pyrrolo[2,3-d]pyrimidin-4-yl derivatives: These compounds have a pyrrolo-pyrimidine structure and are studied for their antiproliferative activities.
Each of these compounds has unique properties and applications, making 5-Chloro-[2,3’-bipyridin]-5’-amine a valuable compound for specific research and industrial purposes.
Properties
IUPAC Name |
5-(5-chloropyridin-2-yl)pyridin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3/c11-8-1-2-10(14-5-8)7-3-9(12)6-13-4-7/h1-6H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTOFHXHMKOBSDL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)C2=CC(=CN=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10745096 |
Source
|
Record name | 5-Chloro[2,3'-bipyridin]-5'-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1255634-16-2 |
Source
|
Record name | 5-Chloro[2,3'-bipyridin]-5'-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10745096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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